

# An In-depth Technical Guide to 2-Hydroxyethylhydrazine (CAS 109-84-2)

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## Compound of Interest

Compound Name: 2-Hydroxyethylhydrazine

Cat. No.: B031387

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## Introduction

**2-Hydroxyethylhydrazine** (HEH), with CAS number 109-84-2, is a bifunctional organic compound featuring both a hydrazine and a primary alcohol functional group.<sup>[1]</sup> This structure imparts unique reactivity, making it a valuable intermediate in a wide range of chemical syntheses. It typically appears as a clear, colorless to pale yellow, viscous oily liquid with a fishy or ammonia-like odor.<sup>[1][2]</sup> First synthesized in the mid-20th century, HEH is not known to occur naturally and is produced exclusively through synthetic routes.<sup>[1]</sup>

Its primary utility lies in its role as a building block for heterocyclic compounds, which are foundational structures for many pharmaceuticals and agrochemicals.<sup>[1][3]</sup> It is also employed as a plant growth regulator, a component in jet fuels, a chain extender in urethane formulations, and a corrosion inhibitor.<sup>[4][5][6]</sup> Notably, HEH is the primary decomposition product of the high-energy ionic liquid propellant 2-hydroxyethylhydrazinium nitrate (HEHN), making its study relevant in the aerospace sector.<sup>[2][4]</sup> From a biological perspective, it is a potent and highly specific inhibitor of the phosphatidylethanolamine methylation pathway in yeast, a key process in phospholipid biosynthesis.<sup>[2][4]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, biological activity, and toxicology.

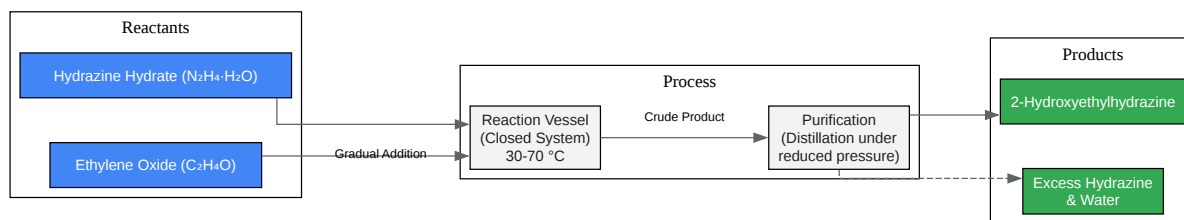
## Physicochemical Properties

**2-Hydroxyethylhydrazine** is a polar molecule, highly soluble in water and other polar solvents like alcohols and glycols.<sup>[1][4][5]</sup> Its key physicochemical data are summarized below.

| Property                              | Value  | Source(s)            |
|---------------------------------------|--|----------------------|
| Molecular Formula                     | C <sub>2</sub> H <sub>8</sub> N <sub>2</sub> O           | <sup>[1][5]</sup>    |
| Molecular Weight                      | 76.10 g/mol  | <sup>[1][5][7]</sup> |
| Appearance                            | Clear colorless to pale yellow oily liquid               | <sup>[2][4][8]</sup> |
| Melting Point                         | -70 °C   | <sup>[4][5]</sup>    |
| Boiling Point                         | 155-160 °C at 32 mmHg; 114-116 °C (unspecified pressure) | <sup>[1][4][5]</sup> |
| Density                               | 1.123 g/mL at 25 °C                                      | <sup>[4][5]</sup>    |
| Water Solubility                      | Approx. 1000 g/L at 20 °C;<br>Soluble                    | <sup>[1][4][5]</sup> |
| Flash Point                           | 165 °F / 74 °C   | <sup>[4][5]</sup>    |
| Refractive Index (n <sub>20/D</sub> ) | 1.493  | <sup>[4][5]</sup>    |
| pKa                                   | 14.79 ± 0.10 (Predicted)                                 | <sup>[1][4][5]</sup> |
| Vapor Pressure                        | 0.015 mmHg at 25 °C                                      | <sup>[5][9]</sup>    |

## Synthesis and Experimental Protocols

The most common industrial synthesis of **2-hydroxyethylhydrazine** involves the nucleophilic addition of hydrazine to ethylene oxide.<sup>[1]</sup>



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Caption: General workflow for the synthesis of **2-Hydroxyethylhydrazine**.

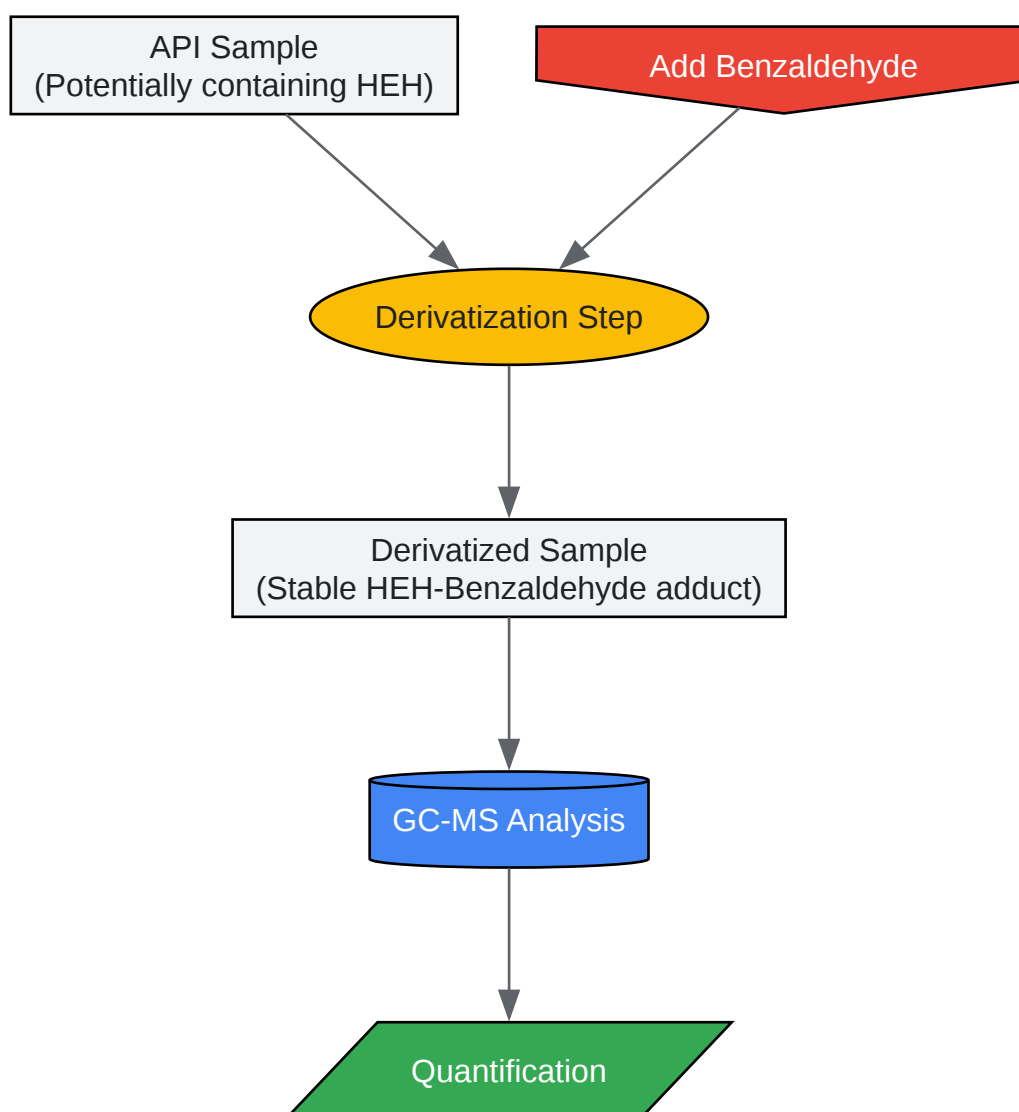
## Detailed Synthesis Protocol

This protocol is adapted from a patented method for the synthesis of **2-hydroxyethylhydrazine**.<sup>[10]</sup>

- **Preparation:** In a closed reaction system equipped with a stirrer, heating mantle, and addition funnel, heat approximately 7 to 8.5 parts by weight of 85% hydrazine hydrate to a temperature of about 70 °C.<sup>[10]</sup>
- **Reaction:** Gradually add 1 part by weight of ethylene oxide to the heated hydrazine hydrate. The rate of addition should be controlled to maintain the reaction temperature between 70 °C and 72 °C and to maintain a slight positive pressure (e.g., 20 mm) within the system.<sup>[10]</sup> Intermittent cooling may be necessary to manage the exothermic reaction.<sup>[10]</sup>
- **Work-up:** Once the addition of ethylene oxide is complete, remove the excess hydrazine hydrate and water by distillation under reduced pressure (25-30 mm) at a temperature of approximately 50-55 °C.<sup>[10]</sup>
- **Purification:** Recover the final product, **2-hydroxyethylhydrazine**, from the residue by distillation at 112-115 °C under a reduced pressure of 5-6 mm.<sup>[10]</sup> This method can yield up to 86.4% of the theoretical maximum.<sup>[10]</sup>

## Analytical Methodologies

Due to its potential genotoxicity, sensitive methods are required for the detection of trace amounts of **2-hydroxyethylhydrazine** in active pharmaceutical ingredients (APIs).[11] Gas chromatography-mass spectrometry (GC-MS) is a suitable technique, but direct analysis is challenging. Derivatization is employed to create a more stable and less polar compound amenable to GC-MS analysis.[5][11]



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Caption: Workflow for the analytical determination of HEH by GC-MS.

## GC-MS Analysis Protocol with Derivatization

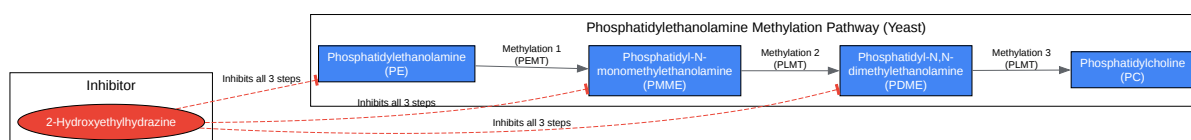
The following is a representative protocol for the quantification of **2-hydroxyethylhydrazine** as a genotoxic impurity in pharmaceutical compounds.[\[5\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation: Accurately weigh the drug substance and dissolve it in a suitable diluent (e.g., methanol/water).[\[12\]](#)
- Standard Preparation: Prepare a stock solution of **2-hydroxyethylhydrazine** in the same diluent. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., LOQ to 200% of the target analyte concentration).[\[12\]](#)
- Derivatization: To both the sample and standard solutions, add a solution of benzaldehyde in a suitable solvent (e.g., 0.1 M in methanol).[\[5\]](#)[\[9\]](#) Vortex the solutions to ensure thorough mixing and allow the reaction to proceed, forming a stable derivative.[\[5\]](#)[\[9\]](#)
- GC-MS Analysis:
  - Injection: Inject an aliquot of the derivatized solution into the GC-MS system.
  - Chromatography: Use a suitable capillary column (e.g., HP-1701, 30 m x 0.32 mm, 1.0 µm film thickness) to separate the components.[\[12\]](#)
  - Detection: Operate the mass spectrometer in Electron Ionization (EI) mode, using Selected Ion Recording (SIR) for enhanced sensitivity and specificity to monitor for the characteristic ions of the derivatized product.[\[12\]](#)
- Quantification: Construct a calibration curve by plotting the peak areas of the derivatized standard solutions against their concentrations. Determine the concentration of **2-hydroxyethylhydrazine** in the sample by interpolating its peak area from the calibration curve. The method should be validated for specificity, linearity, precision, and accuracy according to ICH guidelines.[\[5\]](#)

## Biological Activity and Mechanism of Action

**2-Hydroxyethylhydrazine** is a potent and highly specific inhibitor of the phosphatidylethanolamine methylation pathway in the yeast *Saccharomyces cerevisiae*, with a 50% inhibition concentration (IC<sub>50</sub>) of 66 µM.[\[4\]](#) This pathway is crucial for the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.

The inhibition affects all three successive methylation steps that convert phosphatidylethanolamine (PE) to PC.[4] The uptake of **2-hydroxyethylhydrazine** into yeast cells is mediated by the choline transport system.[4] The growth inhibition caused by HEH can be rescued by supplying choline to the medium, which allows the cells to synthesize PC via the alternative CDP-choline (Kennedy) pathway.[4]



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Caption: Inhibition of the PE methylation pathway by **2-Hydroxyethylhydrazine**.

## Experimental Protocol: Inhibition of Phospholipid Methylation

This protocol outlines a method to demonstrate the inhibitory effect of **2-hydroxyethylhydrazine** on phospholipid methylation in *S. cerevisiae*, based on published research.[4]

- Cell Culture: Grow *S. cerevisiae* cells in a suitable defined medium.
- Inhibitor Treatment: Inhibit cell growth by adding **2-hydroxyethylhydrazine** to the culture medium to a final concentration of 66  $\mu$ M (the IC<sub>50</sub> value).[4]
- Radiolabeling: To parallel cultures (with and without the inhibitor), add a radiolabeled precursor such as L-[methyl-<sup>14</sup>C]methionine or S-adenosyl-L-[methyl-<sup>14</sup>C]methionine. These molecules provide the labeled methyl group for the methylation pathway.

- **Lipid Extraction:** After a suitable incubation period, harvest the cells and extract the total lipids using a standard method (e.g., Bligh-Dyer extraction).
- **Lipid Separation:** Separate the different phospholipid classes (PE, PMME, PDME, PC) from the total lipid extract using two-dimensional thin-layer chromatography (TLC).
- **Analysis:** Expose the TLC plates to X-ray film or a phosphorimager to visualize the radiolabeled phospholipids. Quantify the radioactivity in the phosphatidylcholine spot for both the control and inhibitor-treated samples.
- **Result Interpretation:** A marked reduction in the incorporation of radioactivity into phosphatidylcholine in the presence of **2-hydroxyethylhydrazine** demonstrates its inhibitory effect on the methylation pathway.[\[4\]](#)

## Toxicology and Safety

**2-Hydroxyethylhydrazine** is classified as a toxic substance and requires careful handling.[\[1\]](#)[\[13\]](#)[\[14\]](#) It is toxic by inhalation, in contact with skin, and if swallowed.[\[13\]](#)[\[15\]](#) There is also limited evidence of a carcinogenic effect.[\[1\]](#)[\[13\]](#)

| Parameter | Species | Route | Value     | Source(s)           |
|-----------|---------|-------|-----------|---------------------|
| LD50      | Mouse   | Oral  | 139 mg/kg | <a href="#">[6]</a> |

**Acute Effects:** Exposure can cause irritation to the eyes, skin, and respiratory system.[\[1\]](#)[\[13\]](#) Symptoms may include headache, nausea, and dizziness.[\[1\]](#) Inhalation of vapors or mists may be fatal.[\[13\]](#)

**Chronic Effects:** Prolonged or repeated contact may lead to systemic effects, including damage to the liver and kidneys.[\[1\]](#) Related hydrazine derivatives are known to have carcinogenic potential.[\[1\]](#)

**Handling and Storage:** Suitable protective clothing, gloves, and eye/face protection must be worn.[\[1\]](#) Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[\[1\]](#)[\[13\]](#) Keep away from heat, sparks, and open flames.[\[4\]](#)

## Applications

The bifunctional nature of **2-hydroxyethylhydrazine** makes it a versatile intermediate in several fields.

- **Pharmaceutical Synthesis:** It is a key intermediate for synthesizing heterocyclic compounds, particularly pyrazoles, which are important scaffolds in drug discovery.<sup>[1][4][5]</sup> It is used in the preparation of neuroprotectors designed to combat cytotoxicity from protein aggregation in diseases like ALS.<sup>[3][16]</sup>
- **Agrochemicals:** It is used as a plant growth regulator and is notably effective as a flowering inducer for pineapples.<sup>[1][4][5][8]</sup> It is also classified as a herbicide.<sup>[2][4]</sup>
- **Propellants and Fuels:** It is a component in some jet fuels and is the main decomposition product of the liquid monocomponent propellant HEHN.<sup>[2][4][5]</sup>
- **Polymer Chemistry:** It serves as a chain extender for urethane formulations, which are used to produce polyurethanes.<sup>[4][5]</sup>
- **Industrial Applications:** It is utilized as a corrosion inhibitor, protecting metals from degradation in industrial settings.<sup>[1][4][5]</sup>

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